molecular formula C18H13BrN2O4 B2454419 (Z)-3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide CAS No. 1013223-52-3

(Z)-3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2454419
CAS No.: 1013223-52-3
M. Wt: 401.216
InChI Key: HANBHWVETSPWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H13BrN2O4 and its molecular weight is 401.216. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Mechanisms

  • Benzene-1,3,5-tricarboxamide Derivatives : Benzene-1,3,5-tricarboxamides (BTAs) are highlighted for their importance across various scientific disciplines, including their utility as supramolecular building blocks due to their simple structure and self-assembly into one-dimensional structures. These properties enable applications in nanotechnology, polymer processing, and biomedical fields (Cantekin, Palmans, & de Greef, 2012).

  • Polybrominated Diphenyl Ethers (PBDEs) : The environmental accumulation and potential health effects of PBDEs, used as flame retardants, have been extensively studied. Although not directly related to the target compound, understanding the behavior of structurally related compounds like PBDEs could provide insight into environmental impact and safety considerations (Wang, Jiang, Lam, & Li, 2007).

Potential Therapeutic Applications

  • Acrylamide Research : Studies on acrylamide, a reactive molecule with various industrial applications, have focused on its metabolism, pharmacology, and toxicology. This research is relevant due to the compound's reactivity and potential for biological interaction, offering a parallel for understanding the behavior of reactive compounds in biological systems (Friedman, 2003).

Environmental Impact and Safety

  • Toxic Neuropathies : The mechanistic insights into chemical-induced toxic neuropathies offer a perspective on the potential neurotoxic effects of chemical exposure. Understanding the chemical nature and molecular interactions of compounds like hexanedione and acrylamide provides a foundation for assessing the neurotoxic potential of related compounds (LoPachin & Gavin, 2015).

Properties

IUPAC Name

(Z)-3-(7-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-23-15-5-3-2-4-14(15)21-18(22)12(9-20)6-11-7-13(19)17-16(8-11)24-10-25-17/h2-8H,10H2,1H3,(H,21,22)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANBHWVETSPWFA-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C(=C2)Br)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C(=C2)Br)OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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